molecular formula C18H16BrNO3S2 B2612536 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE CAS No. 1421500-25-5

2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE

Cat. No.: B2612536
CAS No.: 1421500-25-5
M. Wt: 438.35
InChI Key: VKYSQTOPNIGJBA-UHFFFAOYSA-N
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Description

2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE is a complex organic compound that features a benzamide core substituted with a bromo group, a methoxy group, and a thiophene-based moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The thiophene moiety can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki–Miyaura coupling and Gewald reactions.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The bromo and methoxy groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-thiophenylmethyl)-5-methoxybenzamide
  • 2-Bromo-N-(5-methoxy-2-thiophenylmethyl)benzamide
  • 2-Bromo-N-(2-thiophenylmethyl)-4-methoxybenzamide

Uniqueness

2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE is unique due to the presence of both a hydroxyl group and a thiophene moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S2/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9,17,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYSQTOPNIGJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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